AF-2112

Description

BenchChem offers high-quality AF-2112 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AF-2112 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18FNO3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

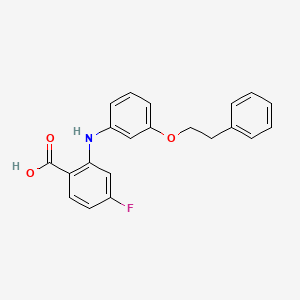

4-fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid |

InChI |

InChI=1S/C21H18FNO3/c22-16-9-10-19(21(24)25)20(13-16)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,23H,11-12H2,(H,24,25) |

InChI Key |

ABXYQZXEVULDHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC3=C(C=CC(=C3)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of AF-2112: A Novel Modulator of the Hippo Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has emerged as a key area of interest in oncology research.[1][2] Its dysregulation is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Central to this pathway's function are the transcriptional coactivators YAP (Yes-associated protein) and TAZ, which, upon translocation to the nucleus, bind to TEAD (Transcriptional Enhanced Associate Domain) transcription factors to drive the expression of genes involved in cell growth and survival.[2][5] The development of small molecule inhibitors that can disrupt this YAP/TAZ-TEAD interaction represents a promising strategy in cancer therapy. This technical guide focuses on AF-2112, a novel flufenamic acid-derived TEAD inhibitor, providing an in-depth overview of its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.[6][7]

The Hippo Signaling Pathway: A Brief Overview

The Hippo pathway is a complex kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[8][9] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP and TAZ and subsequent activation of TEAD-mediated transcription.[3][4] This aberrant signaling promotes tumorigenesis, metastasis, and resistance to therapy.[10][11]

References

- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell migration assay [bio-protocol.org]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. richardbeliveau.org [richardbeliveau.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the TEAD Inhibitor AF-2112: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-2112 is a novel small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. As a derivative of flufenamic acid, AF-2112 represents a promising therapeutic agent for cancers characterized by aberrant Hippo pathway activation. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of AF-2112, including detailed experimental protocols and a summary of its quantitative data.

Core Compound Details

| Property | Value | Source |

| Chemical Name | 2-((3-(phenethyloxy)phenyl)amino)benzoic acid | Inferred from Structure |

| Molecular Formula | C21H18FNO3 | [1] |

| Molecular Weight | 351.37 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| CAS Number | Not available in search results | N/A |

Chemical Structure

The chemical structure of AF-2112 is presented below. It is a derivative of flufenamic acid, featuring a phenethyloxy group at the C3' position of the phenylamino ring.

Synthesis

AF-2112 is synthesized through a modular route starting from commercially available precursors. The key steps involve a Suzuki cross-coupling reaction to form the biaryl scaffold, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the benzoic acid moiety, and finally, etherification to install the phenethyloxy side chain.[2]

Experimental Protocol: Synthesis of AF-2112

Materials:

-

3-Nitrophenylboronic acid

-

1-Bromo-3-(phenethyloxy)benzene

-

Methyl 2-aminobenzoate

-

Palladium(II) acetate (Pd(OAc)2)

-

(rac)-BINAP

-

Cesium carbonate (Cs2CO3)

-

Toluene

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Step 1: Suzuki Cross-Coupling

-

To a solution of 3-nitrophenylboronic acid (1.2 eq) and 1-bromo-3-(phenethyloxy)benzene (1.0 eq) in toluene, add Pd(OAc)2 (0.05 eq), (rac)-BINAP (0.1 eq), and Cs2CO3 (2.0 eq).

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-nitro-3-(phenethyloxy)benzene.

Step 2: Buchwald-Hartwig Amination

-

To a solution of 1-nitro-3-(phenethyloxy)benzene (1.0 eq) and methyl 2-aminobenzoate (1.2 eq) in toluene, add Pd(OAc)2 (0.05 eq), (rac)-BINAP (0.1 eq), and Cs2CO3 (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-((3-(phenethyloxy)phenyl)amino)benzoate.

Step 3: Saponification

-

To a solution of methyl 2-((3-(phenethyloxy)phenyl)amino)benzoate (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (4.0 eq).

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 3-4.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield AF-2112.

Mechanism of Action and Signaling Pathway

AF-2112 functions as a TEAD inhibitor by binding to the central palmitate-binding pocket of TEAD transcription factors. This binding event disrupts the interaction between TEAD and its co-activator, Yes-associated protein (YAP), thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[2][3] The Hippo signaling pathway, which regulates YAP and TEAD activity, is a critical regulator of organ size and tissue homeostasis.[3]

Caption: The Hippo Signaling Pathway and the inhibitory action of AF-2112.

Biological Activity and Quantitative Data

AF-2112 has been shown to effectively inhibit TEAD activity, leading to a reduction in the expression of TEAD target genes. Its binding to TEAD has been quantified using a differential static light scattering (DSLS) thermal shift assay.

| Assay | Parameter | Value | Cell Line |

| TEAD4 Binding | ΔTagg | 5.1 °C | N/A |

| Gene Expression (RT-qPCR) | CTGF | Significant Reduction | MDA-MB-231 |

| Gene Expression (RT-qPCR) | Cyr61 | Significant Reduction | MDA-MB-231 |

| Gene Expression (RT-qPCR) | Axl | Significant Reduction | MDA-MB-231 |

| Gene Expression (RT-qPCR) | NF2 | Significant Reduction | MDA-MB-231 |

Experimental Protocols

Differential Static Light Scattering (DSLS) Thermal Shift Assay:

-

Prepare a solution of purified TEAD4 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Add AF-2112 to the protein solution at a final concentration of 10 µM.

-

Place the samples in a DSLS instrument.

-

Apply a thermal ramp from 25 °C to 95 °C at a rate of 1 °C/min.

-

Monitor the aggregation temperature (Tagg) of the protein in the presence and absence of AF-2112.

-

The change in aggregation temperature (ΔTagg) is calculated as Tagg(protein + compound) - Tagg(protein only).

Caption: Workflow for the DSLS Thermal Shift Assay.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR):

-

Culture MDA-MB-231 cells to 70-80% confluency.

-

Treat cells with 10 µM AF-2112 or vehicle (DMSO) for 24 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Perform qPCR using gene-specific primers for CTGF, Cyr61, Axl, NF2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[4][5]

Caption: Workflow for RT-qPCR analysis of gene expression.

Conclusion

AF-2112 is a potent and specific inhibitor of the YAP-TEAD interaction with demonstrated activity in cellular models of cancer. Its well-defined chemical structure and modular synthesis route make it an attractive candidate for further preclinical and clinical development. The detailed protocols provided herein should enable researchers to further investigate the therapeutic potential of AF-2112 and similar compounds targeting the Hippo signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. richardbeliveau.org [richardbeliveau.org]

- 3. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - EspaceINRS [espace.inrs.ca]

- 4. Gene expression profiling of connective tissue growth factor (CTGF) stimulated primary human tenon fibroblasts reveals an inflammatory and wound healing response in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential expression of CCN family members CYR611, CTGF and NOV in gastric cancer and their association with disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of the AF-2112 Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound AF-2112 has been identified as a novel, potent inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. As a derivative of flufenamic acid, AF-2112 represents a promising therapeutic candidate for cancers driven by the dysregulation of the Hippo signaling pathway. This document provides a comprehensive overview of the biological activity of AF-2112, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action: TEAD Inhibition in the Hippo Signaling Pathway

AF-2112 exerts its biological effects by targeting TEAD, the downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In a dysregulated state, often observed in various cancers, the transcriptional co-activators YAP/TAZ translocate to the nucleus and bind to TEAD, leading to the expression of genes that promote cell growth and proliferation, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (Cyr61).

AF-2112 functions by binding to the central lipid pocket of TEAD proteins, inducing a conformational change that allosterically inhibits the interaction between TEAD and its co-activators YAP/TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of oncogenic target genes, thereby suppressing tumor growth and cell migration.

Below is a diagram illustrating the Hippo signaling pathway and the inhibitory action of AF-2112.

Quantitative Biological Activity

The biological activity of AF-2112 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Target | Value | Assay |

| Thermal Shift (ΔTagg) | TEAD4 | 5.1 °C | Differential Scanning Fluorimetry |

| Target Gene | Cell Line | Effect | Assay |

| CTGF | MDA-MB-231 | Strong Reduction | RT-qPCR |

| Cyr61 | MDA-MB-231 | Strong Reduction | RT-qPCR |

| Axl | MDA-MB-231 | Strong Reduction | RT-qPCR |

| NF2 | MDA-MB-231 | Strong Reduction | RT-qPCR |

| Biological Process | Cell Line | Effect | Assay |

| Cell Migration | MDA-MB-231 | Moderate Reduction | Wound Healing Assay |

Note: Specific concentrations and percentage of inhibition for gene expression and cell migration assays are not publicly available in the referenced literature. The effects are described qualitatively as "strong" and "moderate" reduction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

This protocol is a standard procedure for assessing the binding of a ligand to a target protein by measuring the change in thermal denaturation temperature.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of TEAD target genes in response to AF-2112 treatment.

-

Cell Culture and Treatment: MDA-MB-231 cells are cultured in appropriate media and seeded in 6-well plates. Cells are then treated with AF-2112 at a specific concentration (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a real-time PCR system with SYBR Green chemistry. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene expression.

Wound Healing Assay for Cell Migration

This assay is used to assess the effect of AF-2112 on the migratory capacity of MDA-MB-231 cells.

-

Cell Seeding: MDA-MB-231 cells are seeded in a 24-well plate and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove detached cells, and fresh media containing AF-2112 at the desired concentration or a vehicle control is added.

-

Imaging: The wound area is imaged at different time points (e.g., 0, 12, and 24 hours) using a microscope.

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the scratch at each time point. The percentage of wound closure is calculated relative to the initial wound area.

Conclusion and Future Directions

AF-2112 is a promising TEAD inhibitor with demonstrated activity in suppressing key oncogenic gene expression and cell migration in a breast cancer cell line. Its mode of action via the Hippo signaling pathway presents a targeted approach for cancers with dysregulated YAP/TAZ-TEAD activity. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety to establish its potential as a clinical candidate. The detailed protocols provided herein will aid researchers in further investigating the biological activities of AF-2112 and similar compounds targeting the Hippo pathway.

References

AF-2112: A Technical Whitepaper on a Novel Flufenamic Acid-Derived TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid, demonstrating significant potential in the modulation of the Hippo signaling pathway. Identified as a potent binder to the TEA Domain (TEAD) family of transcription factors, AF-2112 represents a promising avenue for therapeutic intervention in cancers characterized by aberrant Hippo pathway activity. This technical guide provides a comprehensive overview of AF-2112, including its mechanism of action, synthesis, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2][3] Its dysregulation is a key driver in the development and progression of various cancers.[4] The transcriptional coactivators Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway.[5][6] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4), leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[7][8][9] Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a compelling strategy for cancer therapy.[10]

Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), was previously identified as a binder to the lipophilic palmitic acid (PA) pocket of TEAD, leading to a reduction in the expression of the TEAD target genes, Axl and NF2.[11][12] AF-2112 is a derivative of flufenamic acid, developed through the replacement of the trifluoromethyl moiety with a phenethyloxy group at the C3' position.[11][13] This modification results in a compound with enhanced affinity for TEAD, binding deeper within the PA pocket.[11][12]

Mechanism of Action

AF-2112 functions as a TEAD inhibitor by directly binding to the central palmitic acid pocket of TEAD proteins.[11][12] This binding event is believed to allosterically inhibit the interaction between TEAD and its coactivators, YAP and TAZ, thereby preventing the transcription of downstream target genes. Co-crystallization studies have shown that while AF-2112 binds in a similar fashion to its parent compound, flufenamic acid, it penetrates deeper into the palmitic acid pocket.[11][12] This deeper binding is associated with a greater affinity for TEAD.[11]

The inhibition of the YAP/TAZ-TEAD complex by AF-2112 leads to a significant reduction in the expression of key pro-proliferative and anti-apoptotic genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).[11][12][14]

Signaling Pathway

The following diagram illustrates the canonical Hippo signaling pathway and the point of intervention for AF-2112.

References

- 1. researchgate.net [researchgate.net]

- 2. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - EspaceINRS [espace.inrs.ca]

- 13. archipel.uqam.ca [archipel.uqam.ca]

- 14. medchemexpress.com [medchemexpress.com]

The Role of AF-2112 in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid, currently under investigation for its potential as an anti-cancer therapeutic.[1][2][3] It functions as an inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][4] Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP-TEAD transcriptional complex is a known driver in various cancers, promoting cell proliferation, survival, and migration.[4] AF-2112 targets this critical node in cancer signaling, representing a promising avenue for therapeutic intervention.

Mechanism of Action: Inhibition of the YAP-TEAD Transcriptional Complex

The primary mechanism of action of AF-2112 involves the disruption of the interaction between the transcriptional co-activator Yes-associated protein (YAP) and TEAD transcription factors.[1][4] AF-2112 is designed to bind to the central palmitic acid (PA) pocket of TEAD, a site crucial for its interaction with YAP.[1] By occupying this pocket, AF-2112 allosterically inhibits the YAP-TEAD protein-protein interaction, thereby preventing the transcription of oncogenic target genes.[4][5]

This inhibition leads to a significant reduction in the expression of key genes regulated by the YAP-TEAD complex, including:

-

Connective Tissue Growth Factor (CTGF) : A matricellular protein involved in cell adhesion, migration, and angiogenesis.[1][2]

-

Cysteine-rich angiogenic inducer 61 (Cyr61) : A protein implicated in cell proliferation, angiogenesis, and inflammation.[1][2]

-

AXL Receptor Tyrosine Kinase (Axl) : A receptor tyrosine kinase associated with cell survival, proliferation, and metastasis.[1][2]

-

Neurofibromin 2 (NF2) : A tumor suppressor protein; its regulation by YAP-TEAD is part of a complex feedback loop.[1][2]

The downstream effect of this targeted gene expression modulation is the suppression of key cancer cell functions, including proliferation and migration.[6]

Preclinical Findings

Preclinical investigations have demonstrated the potential of AF-2112 in cancer models. In studies involving human MDA-MB-231 breast cancer cells, AF-2112 has been shown to reduce cell migration, a critical process in tumor metastasis.[1]

Quantitative Data Summary

Currently, detailed public quantitative data such as IC50 values for TEAD inhibition or dose-response relationships in various cancer cell lines are limited in the available literature. The primary reported finding is the strong reduction in the expression of target genes.[1][2]

| Target Gene | Reported Effect of AF-2112 | Reference |

| CTGF | Strongly Reduced Expression | [1][2] |

| Cyr61 | Strongly Reduced Expression | [1][2] |

| Axl | Strongly Reduced Expression | [1][2] |

| NF2 | Strongly Reduced Expression | [1][2] |

| Cellular Process | Reported Effect of AF-2112 | Reference |

| Cell Migration (MDA-MB-231) | Reduction | [1] |

Experimental Protocols

Detailed experimental protocols for the studies citing AF-2112 are not yet fully available in the public domain. However, based on the nature of the reported findings, the key experiments likely involved the following standard methodologies:

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Cell Culture and Treatment : MDA-MB-231 breast cancer cells were cultured under standard conditions and subsequently treated with a specified concentration of AF-2112 or a vehicle control for a defined period.

-

RNA Extraction : Total RNA was isolated from the treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis : The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR : Quantitative PCR was performed using primers specific for CTGF, Cyr61, Axl, NF2, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes was calculated using the delta-delta-Ct method.

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Cell Seeding : MDA-MB-231 cells were seeded in a culture plate and grown to confluence.

-

Scratch Formation : A sterile pipette tip was used to create a uniform "scratch" or wound in the cell monolayer.

-

Treatment : The cells were washed to remove debris and then incubated with media containing AF-2112 or a vehicle control.

-

Image Acquisition : Images of the scratch were captured at time zero and at subsequent time points (e.g., 24, 48 hours).

-

Analysis : The rate of wound closure was quantified by measuring the change in the width of the scratch over time, providing an indication of cell migration.

Visualizations

Signaling Pathway of AF-2112 Action

Caption: Mechanism of AF-2112 in the Hippo signaling pathway.

Conceptual Experimental Workflow for AF-2112 Evaluation

Caption: A conceptual workflow for the preclinical evaluation of AF-2112.

References

- 1. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AF-2112 | TEAD inhibitor | Probechem Biochemicals [probechem.com]

AF-2112: A Technical Guide to its Target Gene Expression Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-2112 is a novel small molecule inhibitor derived from flufenamic acid, demonstrating significant potential in the modulation of the Hippo signaling pathway. This document provides an in-depth technical overview of AF-2112, focusing on its mechanism of action as a TEAD (Transcriptional Enhanced Associate Domain) inhibitor and its impact on the expression of key downstream target genes. Quantitative data from preclinical studies are presented, alongside detailed experimental protocols and visual representations of the associated signaling pathways and workflows to support further research and development efforts in oncology and related fields.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the main downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis.

AF-2112 has been identified as a potent inhibitor of the YAP/TEAD interaction. It acts by binding to the central palmitic acid (PA) binding pocket of TEAD, thereby preventing the association with YAP/TAZ and subsequent gene transcription. This guide details the effects of AF-2112 on the expression of specific YAP/TEAD target genes, namely Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (Cyr61), AXL receptor tyrosine kinase (Axl), and Neurofibromin 2 (NF2).

Mechanism of Action: Hippo Signaling Pathway Inhibition

AF-2112 exerts its biological effects by directly targeting the TEAD transcription factors, the final downstream effectors of the Hippo signaling pathway. By occupying the palmitic acid pocket of TEAD, AF-2112 allosterically inhibits the interaction between TEAD and the YAP/TAZ transcriptional co-activators. This disruption is the key mechanism leading to the downregulation of target gene expression.

The Discovery and Preclinical Development of AF-2112: A Novel TEAD Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AF-2112 is a novel, reversible small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway.[1][2] Developed as a derivative of flufenamic acid, AF-2112 demonstrates a promising preclinical profile with the potential for therapeutic application in cancers characterized by aberrant Hippo pathway activation. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of AF-2112, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction: Targeting the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1] Consequently, inhibiting the interaction between YAP/TAZ and TEAD is a compelling therapeutic strategy for cancers with hyperactive YAP/TAZ signaling.

AF-2112 emerged from a medicinal chemistry effort to develop more potent TEAD inhibitors based on the flufenamic acid scaffold, which was previously identified as a binder of the TEAD palmitic acid (PA) pocket.[1]

Discovery and Synthesis of AF-2112

AF-2112 (compound 47 in the original publication) was synthesized as part of a series of flufenamic acid derivatives where the trifluoromethyl group was replaced with various aromatic moieties.[1] The synthesis of AF-2112 involves a multi-step process, a general outline of which is described below based on similar compounds in the series.

General Synthetic Scheme

The synthesis of AF-2112 and its analogs commences with a Suzuki cross-coupling reaction, followed by reduction of a nitro group to an aniline, a second palladium-catalyzed cross-coupling, and subsequent saponification.

Caption: Generalized synthetic workflow for AF-2112.

Mechanism of Action

AF-2112 functions as a TEAD inhibitor by binding to the central hydrophobic palmitic acid-binding pocket of TEAD proteins. This binding is thought to allosterically modulate the YAP-binding domain, thereby disrupting the formation of the transcriptionally active YAP-TEAD complex.

Hippo-YAP-TEAD Signaling Pathway

The following diagram illustrates the Hippo signaling pathway and the point of intervention for AF-2112.

Caption: AF-2112 inhibits the YAP-TEAD interaction.

Preclinical Data

The preclinical evaluation of AF-2112 has demonstrated its binding affinity to TEAD, its ability to modulate downstream gene expression, and its effect on cancer cell migration.

Binding Affinity to TEAD4

The apparent binding affinity of AF-2112 to TEAD4 was assessed using a differential scanning fluorimetry (DSF) thermal shift assay. The change in the aggregation temperature (ΔTagg) indicates compound binding.

| Compound | ΔTagg (°C) |

| Flufenamic Acid (FA) | 1.3 |

| AF-2112 | 5.1 |

| LM-41 | 2.1 |

| Niflumic Acid (NA) | 1.5 |

| Table 1: Apparent binding affinity of AF-2112 and reference compounds to TEAD4 as measured by DSF. A higher ΔTagg suggests stronger binding.[1] |

Effect on TEAD-Dependent Gene Expression

The effect of AF-2112 on the expression of known TEAD target genes was evaluated in MDA-MB-231 human breast cancer cells using RT-qPCR.

| Gene | AF-2112 (10 µM) - Fold Change vs. Vehicle |

| Axl | ~0.4 |

| CTGF | ~0.3 |

| Cyr61 | ~0.5 |

| NF2 | ~0.6 |

| Table 2: Relative expression of TEAD target genes in MDA-MB-231 cells after 24-hour treatment with 10 µM AF-2112. Data are approximated from graphical representations in the source publication.[1] |

Inhibition of Cancer Cell Migration

The inhibitory effect of AF-2112 on the migration of MDA-MB-231 cells was assessed using a scratch wound healing assay.

| Compound (10 µM) | % Wound Closure at 24h (Normalized to Vehicle) |

| Vehicle (DMSO) | 100% |

| Flufenamic Acid (FA) | ~95% |

| AF-2112 | ~60% |

| LM-41 | ~40% |

| Table 3: Effect of AF-2112 and reference compounds on the migration of MDA-MB-231 cells. Data are approximated from graphical representations in the source publication.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the evaluation of AF-2112.

Differential Scanning Fluorimetry (DSF) Assay

This assay measures the thermal stability of a protein in the presence and absence of a ligand.

-

Protein: Recombinant human TEAD4.

-

Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.5.

-

Compound Preparation: Compounds were serially diluted in DMSO and then diluted in assay buffer to a final concentration of 10 µM with 1% DMSO.

-

Procedure:

-

A final volume of 20 µL containing 2 µM TEAD4 and 10 µM of the test compound was prepared in a 96-well PCR plate.

-

The plate was heated from 25 °C to 95 °C at a rate of 1 °C/min in a real-time PCR instrument.

-

Protein unfolding was monitored by measuring the increase in intrinsic tryptophan fluorescence.

-

The melting temperature (Tm) was determined as the midpoint of the unfolding transition, and the ΔTagg was calculated as the difference in Tm between the protein with and without the compound.

-

Real-Time Quantitative PCR (RT-qPCR)

This technique was used to quantify the mRNA levels of TEAD target genes.

-

Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

-

Cell Culture: Cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells were seeded in 6-well plates and grown to ~70% confluency before being treated with 10 µM of AF-2112 or vehicle (DMSO) for 24 hours.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted using TRIzol reagent according to the manufacturer's protocol. 1 µg of total RNA was reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: qPCR was performed using a SYBR Green master mix on a real-time PCR system. The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.

Scratch Wound Healing Assay

This assay assesses the effect of compounds on cell migration in vitro.[3][4][5][6][7]

-

Cell Line: MDA-MB-231 cells.

-

Procedure:

-

Cells were seeded in a 24-well plate and grown to form a confluent monolayer.

-

A sterile 200 µL pipette tip was used to create a uniform scratch in the center of the cell monolayer.

-

The wells were washed with PBS to remove detached cells.

-

Fresh media containing 10 µM of AF-2112 or vehicle (DMSO) was added.

-

Images of the scratch were captured at 0 and 24 hours using an inverted microscope.

-

The area of the wound was measured using ImageJ software, and the percentage of wound closure was calculated.

-

Conclusion and Future Directions

AF-2112 is a promising novel TEAD inhibitor with demonstrated preclinical activity. It effectively binds to TEAD4, inhibits the expression of key downstream target genes, and moderately impairs cancer cell migration. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of AF-2112. Future studies should focus on comprehensive in vivo efficacy and toxicity studies, as well as further optimization of the compound scaffold to enhance potency and drug-like properties. The detailed protocols provided herein should facilitate the replication and expansion of these initial findings.

References

- 1. richardbeliveau.org [richardbeliveau.org]

- 2. researchgate.net [researchgate.net]

- 3. Scratch Wound Healing Assay [en.bio-protocol.org]

- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scratch wound-healing assay [bio-protocol.org]

- 6. clyte.tech [clyte.tech]

- 7. researchgate.net [researchgate.net]

AF-2112: A Technical Overview of its Binding Affinity to TEAD Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of AF-2112, a novel small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors. AF-2112, a derivative of flufenamic acid, has demonstrated significant potential in modulating the Hippo signaling pathway, a critical regulator of cell proliferation, organ size, and tumorigenesis. This document summarizes the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The primary quantitative measure of AF-2112's interaction with TEAD proteins is derived from thermal shift assays. This technique assesses the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) is indicative of a direct interaction and stabilization of the protein by the ligand.

| Compound | Target Protein | Quantitative Metric | Value | Reference |

| AF-2112 | TEAD4 | Thermal Shift (ΔTagg) | 5.1 °C | [1] |

Table 1: Quantitative analysis of AF-2112 binding to TEAD4. The thermal shift assay indicates a direct and stabilizing interaction between AF-2112 and the TEAD4 protein.

Biological Activity and Downstream Effects

AF-2112 has been shown to modulate the transcriptional activity of the YAP-TEAD complex, leading to a reduction in the expression of key downstream target genes involved in cell growth and proliferation.

| Cell Line | Genes Affected | Effect |

| MDA-MB-231 | CTGF, Cyr61, Axl, NF2 | Strong reduction in expression |

Table 2: Effect of AF-2112 on the expression of TEAD target genes in MDA-MB-231 breast cancer cells. This demonstrates the functional consequence of AF-2112 binding to TEAD.

Signaling Pathway Context

The Hippo pathway plays a crucial role in regulating organ size and tissue homeostasis by controlling cell proliferation and apoptosis.[2] When the pathway is inactive, the transcriptional co-activator YAP (Yes-associated protein) translocates to the nucleus and binds to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[2] Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP-TEAD complex, is observed in many cancers.[3] AF-2112 targets TEAD, aiming to disrupt this oncogenic signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and activity of AF-2112.

Protein Thermal Shift Assay

This assay is used to determine the direct binding of AF-2112 to TEAD4 by measuring the change in its thermal denaturation temperature.

Detailed Protocol:

-

Protein and Compound Preparation:

-

Recombinantly express and purify human TEAD4 protein.

-

Prepare a stock solution of AF-2112 in DMSO. Prepare a vehicle control with DMSO alone.

-

Prepare a 5000x stock of SYPRO Orange dye in DMSO.

-

-

Reaction Setup:

-

In a 96-well PCR plate, prepare the reaction mixture containing assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl), purified TEAD4 protein (final concentration of 2 µM), and SYPRO Orange dye (final concentration of 5x).

-

Add AF-2112 to the experimental wells to a final concentration (e.g., 10 µM).

-

Add an equivalent volume of DMSO to the control wells.

-

Seal the plate with optical film.

-

-

Thermal Denaturation and Data Collection:

-

Perform the assay using a real-time PCR system.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

-

Collect fluorescence data at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation, representing the midpoint of the protein unfolding transition.

-

The thermal shift (ΔTagg) is calculated by subtracting the Tm of the DMSO control from the Tm of the AF-2112-treated sample.

-

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol is used to quantify the effect of AF-2112 on the mRNA levels of TEAD target genes.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in appropriate media until they reach 70-80% confluency.

-

Treat the cells with a specified concentration of AF-2112 or with DMSO as a vehicle control for 24 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (CTGF, Cyr61, Axl, NF2) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR instrument with an appropriate cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

-

Calculate the change in expression relative to the DMSO control using the 2-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.

-

This guide provides a foundational understanding of AF-2112's interaction with TEAD proteins. The presented data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the Hippo-YAP-TEAD signaling axis.

References

Disrupting the YAP-TEAD Oncogenic Axis: A Technical Overview of AF-2112

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ interact with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration.[1][2] The disruption of the YAP-TEAD protein-protein interaction has therefore emerged as a promising therapeutic strategy for a range of solid tumors.

This technical guide focuses on AF-2112, a novel small molecule inhibitor designed to disrupt the YAP-TEAD complex. AF-2112 is a derivative of flufenamic acid and has been shown to bind to the central palmitic acid-binding pocket of TEAD transcription factors.[3][4] By occupying this pocket, AF-2112 allosterically inhibits the interaction between YAP and TEAD, thereby suppressing the transcription of oncogenic target genes. This document provides a comprehensive overview of the available data on AF-2112, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

Currently, specific quantitative metrics for AF-2112, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for YAP-TEAD binding or downstream functional inhibition, are not publicly available in the reviewed literature. The primary research describes the compound's effects in a qualitative or semi-quantitative manner. The available data on the biological activity of AF-2112 is summarized below.

| Assay | Cell Line | Effect of AF-2112 | Reference |

| Gene Expression (mRNA levels) | MDA-MB-231 | Strong reduction in the expression of CTGF, Cyr61, Axl, and NF2. | [3][4] |

| Cell Migration | MDA-MB-231 | Moderate reduction in cell migration. | [3][4] |

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of the YAP/TAZ transcriptional co-activators. When the pathway is active, a kinase cascade leads to the phosphorylation of YAP/TAZ, resulting in their cytoplasmic sequestration and degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][2] AF-2112 acts by directly binding to TEAD, thereby preventing its interaction with YAP.

Caption: The Hippo Signaling Pathway and the inhibitory action of AF-2112 on the YAP-TEAD complex.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of YAP-TEAD inhibitors like AF-2112. It is important to note that these are generalized procedures, and specific parameters may need to be optimized for individual laboratory conditions and research questions.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol describes how to determine if AF-2112 disrupts the interaction between endogenous YAP and TEAD proteins in a cellular context.

Caption: A stepwise workflow for Co-Immunoprecipitation to study protein-protein interactions.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with the desired concentrations of AF-2112 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge the lysate to pellet cell debris and incubate the supernatant with Protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-YAP or anti-TEAD) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "prey" protein (e.g., anti-TEAD if anti-YAP was used for IP) and the "bait" protein as a control. A decrease in the co-precipitated protein in the AF-2112-treated sample compared to the vehicle control indicates disruption of the protein-protein interaction.

Luciferase Reporter Assay for YAP-TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the YAP-TEAD complex by measuring the expression of a reporter gene (luciferase) under the control of TEAD-responsive elements.

Caption: Workflow for a dual-luciferase reporter assay to measure YAP-TEAD activity.

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

-

Treatment: After transfection, treat the cells with various concentrations of AF-2112 or a vehicle control.

-

Cell Lysis: After the treatment period, lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity in AF-2112-treated cells indicates inhibition of YAP-TEAD transcriptional activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay directly measures the binding between purified YAP and TEAD proteins and can be used to quantify the inhibitory effect of compounds like AF-2112.

Caption: General workflow for a TR-FRET assay to assess protein-protein interaction.

Methodology:

-

Reagent Preparation: Use purified, tagged recombinant YAP and TEAD proteins (e.g., GST-TEAD and His-YAP). Prepare serial dilutions of AF-2112.

-

Assay Reaction: In a microplate, incubate the TEAD protein with different concentrations of AF-2112. Then, add the YAP protein to the mixture.

-

Detection: Add TR-FRET detection reagents, which typically consist of a donor-labeled antibody against one protein's tag (e.g., Europium-labeled anti-GST) and an acceptor-labeled antibody against the other's tag (e.g., APC-labeled anti-His).

-

Measurement: After incubation, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

-

Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission). A decrease in the FRET ratio with increasing concentrations of AF-2112 indicates disruption of the YAP-TEAD interaction. The data can be used to calculate an IC50 value.

Conclusion

AF-2112 represents a promising therapeutic candidate for cancers driven by aberrant Hippo pathway signaling. Its mechanism of action, involving the direct inhibition of the YAP-TEAD interaction, offers a targeted approach to suppress oncogenic gene transcription. While the currently available data is primarily qualitative, it demonstrates the potential of AF-2112 to reduce the expression of key YAP-TEAD target genes and inhibit cancer cell migration. Further studies providing quantitative measures of its potency and efficacy are needed to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of AF-2112 and other novel YAP-TEAD inhibitors.

References

- 1. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - EspaceINRS [espace.inrs.ca]

- 4. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AF-2112 experimental protocol for cell culture

Application Note: AF-2112

Topic: AF-2112 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

AF-2112 is a novel, potent, and highly selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. AF-2112 exerts its anti-proliferative effects by binding to the ATP-binding pocket of the p110α subunit of PI3K, effectively halting the downstream signaling cascade. This application note provides detailed protocols for evaluating the efficacy of AF-2112 in cancer cell lines, including methods for assessing cell viability and target engagement.

Data Presentation

Table 1: In Vitro Cell Viability (IC₅₀) of AF-2112 in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of AF-2112 in a panel of human cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC₅₀ (nM) |

| MCF-7 | Breast Cancer | E545K (Mutant) | Wild-Type | 8.5 |

| PC-3 | Prostate Cancer | Wild-Type | Null | 15.2 |

| U-87 MG | Glioblastoma | Wild-Type | Null | 25.8 |

| A549 | Lung Cancer | Wild-Type | Wild-Type | 150.4 |

| HCT116 | Colorectal Cancer | H1047R (Mutant) | Wild-Type | 12.1 |

Table 2: Pharmacodynamic Effect of AF-2112 on PI3K Pathway Signaling

This table shows the quantitative analysis of key downstream protein phosphorylation in PC-3 cells treated with AF-2112 for 2 hours, as determined by Western Blot. Data is presented as the percentage of phosphorylated protein relative to the vehicle control.

| Treatment Concentration | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) |

| Vehicle (0 nM) | 100% | 100% |

| 10 nM | 45% | 52% |

| 50 nM | 18% | 21% |

| 200 nM | 5% | 8% |

Signaling Pathway and Workflow Diagrams

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of AF-2112.

Caption: Experimental workflow for evaluating the efficacy of AF-2112.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol details the procedure for determining the IC₅₀ of AF-2112 using a colorimetric MTS assay.

Materials:

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

AF-2112 stock solution (10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of AF-2112 in complete growth medium. A common starting range is 100 µM to 0.1 nM. Include a vehicle control (DMSO only) and a no-cell blank control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate AF-2112 concentration or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate for 1-3 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other values.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

-

Plot the % viability against the log-transformed concentration of AF-2112 and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Western Blot for Pathway Analysis

This protocol is for assessing the inhibition of PI3K signaling by measuring the phosphorylation status of downstream targets like Akt.

Materials:

-

6-well cell culture plates

-

AF-2112 stock solution (10 mM in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., PC-3) in 6-well plates and grow until they reach 70-80% confluency.

-

Serum-starve the cells overnight if necessary to reduce basal pathway activity.

-

Treat cells with various concentrations of AF-2112 (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control for 2 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the signal using an imaging system.

-

Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., GAPDH).

-

Application Notes and Protocols for AF-2112 in In Vitro Studies

For Research Use Only.

Introduction

AF-2112 is a novel small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It is a derivative of flufenamic acid designed to disrupt the interaction between TEAD and its co-activator, Yes-associated protein (YAP).[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a central role in regulating cell proliferation, apoptosis, and migration.[1][2] Dysregulation of the Hippo pathway and subsequent hyperactivation of the YAP-TEAD transcriptional complex are implicated in the development and progression of various cancers.[1][2] AF-2112 functions by binding to the palmitic acid pocket of TEAD, leading to a reduction in the expression of key downstream target genes such as CTGF, Cyr61, Axl, and NF2.[1][2] These application notes provide recommended concentrations and detailed protocols for the use of AF-2112 in in vitro cell-based assays.

Mechanism of Action

The Hippo signaling pathway is a key regulator of tissue growth and organ size. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is inactivated, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors. The resulting YAP-TEAD complex drives the expression of genes that promote cell proliferation and inhibit apoptosis. AF-2112 is a TEAD inhibitor that binds to the central palmitic acid-binding pocket of TEAD, thereby disrupting the formation of a functional YAP-TEAD transcriptional complex. This leads to the downregulation of target gene expression and subsequent inhibition of cancer cell proliferation and migration.[1][2]

Quantitative Data Summary

The following table summarizes the observed effects of AF-2112 in in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

| Cell Line | Assay Type | Recommended Concentration Range | Observed Effect | Reference |

| MDA-MB-231 (Human Breast Cancer) | Gene Expression (RT-qPCR) of CTGF, Cyr61, Axl, NF2 | 1 - 25 µM | Strong reduction in target gene expression.[1][2] | [1][2] |

| MDA-MB-231 (Human Breast Cancer) | Cell Migration (Wound Healing Assay) | 1 - 25 µM | Moderate reduction in cell migration.[1][2] | [1][2] |

Experimental Protocols

Protocol 1: MDA-MB-231 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging the MDA-MB-231 human breast adenocarcinoma cell line.

Materials:

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

DMEM, high glucose (Gibco™ or equivalent)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Resuspend the cells by gently pipetting.

-

Subculturing: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 ratio) to a new T-75 flask containing fresh complete growth medium.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to assess the effect of AF-2112 on the expression of TEAD target genes.

Materials:

-

MDA-MB-231 cells

-

6-well cell culture plates

-

AF-2112 (dissolved in DMSO)

-

Complete growth medium

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for CTGF, Cyr61, Axl, NF2, and a reference gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.

-

Treatment: Prepare serial dilutions of AF-2112 in complete growth medium. Aspirate the medium from the cells and add the medium containing the desired concentrations of AF-2112 (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). Incubate for 24 hours.

-

RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reactions using SYBR Green Master Mix, cDNA template, and gene-specific primers. Run the qPCR program on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Cell Migration Assessment by Wound Healing Assay

This protocol describes how to perform a wound healing (scratch) assay to evaluate the effect of AF-2112 on cell migration.

Materials:

-

MDA-MB-231 cells

-

24-well cell culture plates

-

AF-2112 (dissolved in DMSO)

-

Complete growth medium

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 24-well plates and grow them to form a confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer in each well.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add complete growth medium containing different concentrations of AF-2112 or vehicle control to the respective wells.

-

Imaging: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Place the plate back in the incubator.

-

Time-course Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.

Troubleshooting

-

Low Efficacy: If AF-2112 shows lower than expected activity, consider the following:

-

Concentration: Perform a wider dose-response curve to identify the optimal concentration.

-

Cell Density: Ensure that cells are in the logarithmic growth phase and at the appropriate confluency for the assay.

-

Compound Stability: Prepare fresh dilutions of AF-2112 for each experiment.

-

-

Cell Toxicity: At higher concentrations, AF-2112 may induce cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to distinguish between anti-migratory/anti-proliferative effects and general toxicity.

References

Application Notes and Protocols for AF-2112 In Vivo Studies

Disclaimer: The following application notes and protocols are a generalized guide for the in vivo study of a TEAD inhibitor like AF-2112. As of the latest available information, specific in vivo study data for AF-2112 has not been publicly disclosed. Therefore, the subsequent experimental design, protocols, and data tables are presented as a template for researchers and should be adapted based on compound-specific pharmacokinetics, tolerability, and efficacy studies.

Introduction

AF-2112 is a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, which are the downstream effectors of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP/TAZ then translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes that promote cell growth and survival. AF-2112 has been identified as a TEAD binder that can reduce the expression of target genes such as CTGF, Cyr61, Axl, and NF2 in vitro.[1][2][3] This suggests its potential as a therapeutic agent for cancers with aberrant Hippo pathway signaling.

These application notes provide a framework for the preclinical in vivo evaluation of AF-2112 in a xenograft cancer model. The protocols outlined below are intended to guide researchers in designing and executing studies to assess the anti-tumor efficacy, pharmacodynamics, and safety of AF-2112.

Signaling Pathway

The Hippo signaling pathway and the mechanism of action of AF-2112 are depicted in the following diagram. In a simplified view, when the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP/TAZ, sequestering them in the cytoplasm for degradation. When the pathway is inactive, YAP/TAZ translocate to the nucleus, bind to TEAD, and initiate the transcription of pro-proliferative and anti-apoptotic genes. AF-2112, as a TEAD inhibitor, is designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting downstream gene transcription.

Caption: The Hippo Signaling Pathway and the inhibitory action of AF-2112 on the YAP/TAZ-TEAD complex.

Experimental Protocols

The following protocols describe a hypothetical in vivo efficacy study of AF-2112 in a subcutaneous xenograft mouse model.

Cell Culture and Xenograft Tumor Establishment

-

Cell Line: NCI-H226 (human mesothelioma) or another appropriate cancer cell line with known Hippo pathway dysregulation.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.

-

Monitor tumor growth regularly using calipers.

-

Experimental Design and Dosing

-

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

-

Study Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water)

-

Group 2: AF-2112 (Low Dose, e.g., 25 mg/kg)

-

Group 3: AF-2112 (High Dose, e.g., 75 mg/kg)

-

Group 4: Positive control (a standard-of-care therapeutic for the chosen cancer model, if applicable)

-

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into the study groups (n=8-10 mice per group).

-

Administration:

-

Prepare AF-2112 formulation fresh daily.

-

Administer AF-2112 or vehicle via oral gavage (PO) or intraperitoneal injection (IP) once daily (QD) for 21 consecutive days. The route of administration should be determined by preliminary pharmacokinetic studies.

-

-

Monitoring:

-

Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.

-

Record body weight twice weekly as an indicator of toxicity.

-

Observe mice daily for any clinical signs of distress.

-

Pharmacodynamic (PD) and Biomarker Analysis

-

Sample Collection: At the end of the study, or at predetermined time points, collect tumor tissue, blood, and other relevant organs.

-

Analysis:

-

Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates or sections for the expression of Hippo pathway target genes (e.g., CTGF, Cyr61) to confirm target engagement.

-

Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of target genes in tumor tissue.

-

Workflow Diagram

Caption: A generalized workflow for an in vivo efficacy study of AF-2112.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the proposed in vivo study.

Table 1: In Vivo Anti-Tumor Efficacy of AF-2112

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |

| Vehicle | - | PO/IP | Data to be filled | - | - |

| AF-2112 (Low Dose) | 25 | PO/IP | Data to be filled | Data to be filled | Data to be filled |

| AF-2112 (High Dose) | 75 | PO/IP | Data to be filled | Data to be filled | Data to be filled |

| Positive Control | Specify | Specify | Data to be filled | Data to be filled | Data to be filled |

Table 2: In Vivo Tolerability of AF-2112

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 ± SEM | Observed Toxicities |

| Vehicle | - | Data to be filled | Data to be filled |

| AF-2112 (Low Dose) | 25 | Data to be filled | Data to be filled |

| AF-2112 (High Dose) | 75 | Data to be filled | Data to be filled |

| Positive Control | Specify | Data to be filled | Data to be filled |

Table 3: Pharmacodynamic Biomarker Modulation by AF-2112 in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Relative CTGF mRNA Expression (Fold Change vs. Vehicle) ± SEM | Relative Cyr61 mRNA Expression (Fold Change vs. Vehicle) ± SEM |

| Vehicle | - | 1.0 | 1.0 |

| AF-2112 (Low Dose) | 25 | Data to be filled | Data to be filled |

| AF-2112 (High Dose) | 75 | Data to be filled | Data to be filled |

Conclusion

The provided application notes and protocols offer a comprehensive, albeit generalized, framework for the in vivo investigation of AF-2112. Researchers should perform initial dose-range finding and toxicology studies to determine the optimal and safe dosing for AF-2112 before embarking on full-scale efficacy studies. The successful execution of these experiments will provide crucial insights into the therapeutic potential of AF-2112 as a novel anti-cancer agent targeting the Hippo-TEAD signaling axis.

References

- 1. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of LM-41 and AF-2112, two flufenamic acid-derived TEAD inhibitors obtained through the replacement of the trifluoromethyl group by aryl rings - EspaceINRS [espace.inrs.ca]

- 3. richardbeliveau.org [richardbeliveau.org]

Application Note: Protocol for Assessing the Effect of AF-2112 on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The study of how novel small molecules impact cellular processes is a cornerstone of drug discovery and development. A critical aspect of this is understanding how a compound alters gene expression, which can provide insights into its mechanism of action, potential therapeutic effects, and off-target activities. This application note provides a detailed protocol for assessing the effect of the hypothetical compound AF-2112 on gene expression in a cellular model using Next-Generation Sequencing (NGS) based RNA sequencing (RNA-Seq). The workflow covers experimental design, cell culture and treatment, RNA extraction, library preparation, sequencing, and data analysis.

2. Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining meaningful and reproducible results. Key considerations include the selection of a biologically relevant cell model, appropriate controls, and determining optimal treatment conditions.

2.1. Cell Line Selection

The choice of cell line should be guided by the therapeutic area of interest and the hypothesized target of AF-2112. It is recommended to use well-characterized cell lines to ensure reproducibility.

2.2. Treatment Conditions

-

Dose-Response: To determine the optimal concentration of AF-2112, a dose-response study should be performed. This helps in identifying a concentration that elicits a biological response without causing significant cytotoxicity.

-

Time-Course: Gene expression changes can be dynamic. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help distinguish between primary and secondary effects of the compound.

-